Ethyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of piperazine with ethyl chloroformate to form the piperazine-1-carboxylate intermediate. This intermediate is then reacted with 5-methyl-1,2,4-oxadiazole-3-carboxylic acid under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the oxadiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine or oxadiazole derivatives.
Scientific Research Applications
Ethyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and antimicrobial agent.
Biology: Used in studies related to enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine-1-carboxylate
- Ethyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]morpholine-1-carboxylate
Uniqueness
Ethyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of both the piperazine and oxadiazole moieties allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C11H18N4O3 |
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Molecular Weight |
254.29 g/mol |
IUPAC Name |
ethyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C11H18N4O3/c1-3-17-11(16)15-6-4-14(5-7-15)8-10-12-9(2)18-13-10/h3-8H2,1-2H3 |
InChI Key |
DSPUCFLPCYTJRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=NOC(=N2)C |
Origin of Product |
United States |
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